Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate
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Overview
Description
Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate is a chiral compound with a complex structure that includes an ethyl ester group, a phenylethylamine moiety, and a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate typically involves the following steps:
Formation of the Amino Acid Derivative: The starting material, (S)-3-amino butanoic acid, is protected using a tert-butoxycarbonyl (BOC) group to form (S)-3-(BOC-amino)butanoic acid.
Esterification: The protected amino acid is then esterified with ethanol in the presence of an acid catalyst to form (S)-3-(BOC-amino)butanoic acid ethyl ester.
Amine Introduction: The BOC group is removed under acidic conditions, and the resulting amine is reacted with (1S)-1-phenylethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: The phenylethylamine moiety can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Substitution: Common reagents include carbodiimides for amide bond formation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Ethanol and (S)-3-amino butanoic acid.
Substitution: Various amides or peptides depending on the nucleophile used.
Oxidation and Reduction: Corresponding ketones or alcohols.
Scientific Research Applications
Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethylamine moiety can mimic neurotransmitters, potentially affecting signaling pathways in the nervous system . Additionally, the compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (S)-3-(tert-butoxycarbonylamino)butanoate
- Methyl (S)-3-(tert-butoxycarbonylamino)butanoate
- Ethyl (S)-3-amino butanoate
Uniqueness
Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate is unique due to its combination of a chiral center, a phenylethylamine moiety, and an ester group. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
644984-58-7 |
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Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
ethyl (3S)-3-[methyl-[(1S)-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C15H23NO2/c1-5-18-15(17)11-12(2)16(4)13(3)14-9-7-6-8-10-14/h6-10,12-13H,5,11H2,1-4H3/t12-,13-/m0/s1 |
InChI Key |
VPNRSRJOHFQVIW-STQMWFEESA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C)N(C)[C@@H](C)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)CC(C)N(C)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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